5-Fluoro-2-(piperidin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

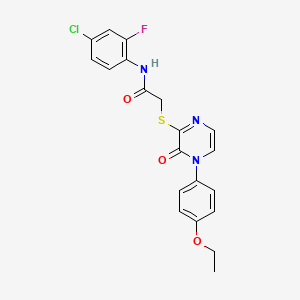

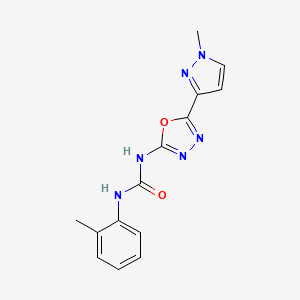

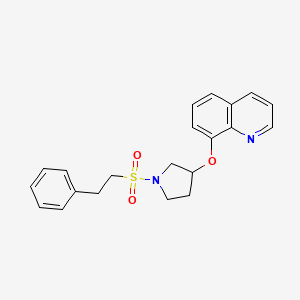

5-Fluoro-2-(piperidin-2-yl)pyridine is a chemical compound with the CAS Number: 1270471-87-8. It has a molecular weight of 180.23 . The IUPAC name for this compound is 5-fluoro-2-(2-piperidinyl)pyridine .

Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(piperidin-2-yl)pyridine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(piperidin-2-yl)pyridine is 1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

5-Fluoro-2-(piperidin-2-yl)pyridine (also known as 5-F-PPY ) is a heterocyclic compound with a six-membered piperidine ring fused to a pyridine ring. Its chemical structure features a fluorine atom at the 5-position of the pyridine ring and a piperidine moiety attached to the 2-position. The synthesis of 5-F-PPY involves various methods, including cyclization, annulation, and multicomponent reactions .

a. Antipsychotic Agents: 5-F-PPY derivatives have shown promise as potential antipsychotic agents. Researchers explore their interactions with neurotransmitter receptors, aiming to develop novel drugs for mental health disorders.

b. Anticancer Properties: Studies suggest that 5-F-PPY derivatives exhibit cytotoxic effects against cancer cells. Researchers investigate their mechanisms of action and evaluate their potential as anticancer agents.

c. Anti-inflammatory Activity: The piperidine ring in 5-F-PPY contributes to anti-inflammatory properties. Investigations focus on modulating inflammatory pathways and developing anti-inflammatory drugs.

d. Antioxidant Effects: The fluorine substitution enhances the antioxidant activity of 5-F-PPY. Researchers study its ability to scavenge free radicals and protect cells from oxidative stress.

e. Neuroprotective Potential: 5-F-PPY derivatives may offer neuroprotection by influencing neuronal function. Their effects on neurodegenerative diseases are an active area of research.

f. Antiviral Agents: Exploring 5-F-PPY derivatives as antiviral agents is crucial, especially in the context of emerging viral infections. Researchers investigate their efficacy against specific viruses.

Natural Occurrence

While 5-F-PPY itself is not naturally occurring, related piperidine-based compounds exist in nature. For instance:

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including 5-Fluoro-2-(piperidin-2-yl)pyridine, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

Eigenschaften

IUPAC Name |

5-fluoro-2-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMODSUFIXKLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2588774.png)

![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)